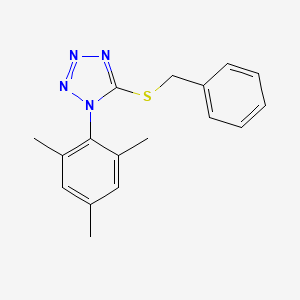5-(benzylthio)-1-mesityl-1H-tetrazole
CAS No.:
Cat. No.: VC8646409
Molecular Formula: C17H18N4S
Molecular Weight: 310.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C17H18N4S |
|---|---|
| Molecular Weight | 310.4 g/mol |
| IUPAC Name | 5-benzylsulfanyl-1-(2,4,6-trimethylphenyl)tetrazole |
| Standard InChI | InChI=1S/C17H18N4S/c1-12-9-13(2)16(14(3)10-12)21-17(18-19-20-21)22-11-15-7-5-4-6-8-15/h4-10H,11H2,1-3H3 |
| Standard InChI Key | CFVZYBPHRLKZCJ-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C(=C1)C)N2C(=NN=N2)SCC3=CC=CC=C3)C |
| Canonical SMILES | CC1=CC(=C(C(=C1)C)N2C(=NN=N2)SCC3=CC=CC=C3)C |
Introduction
Structural and Chemical Properties of 5-(Benzylthio)-1-Mesityl-1H-Tetrazole
Molecular Architecture
The core structure of 5-(benzylthio)-1-mesityl-1H-tetrazole consists of a tetrazole ring (a five-membered aromatic ring with four nitrogen atoms) substituted at the 1- and 5-positions. The mesityl group introduces steric bulk and electron-donating methyl groups, while the benzylthio moiety contributes sulfur-based nucleophilicity. Comparative analysis with 5-(benzylthio)-1H-tetrazole suggests that mesityl substitution would increase molecular weight (C₈H₈N₄S → C₁₇H₁₈N₄S) and alter crystallinity due to enhanced van der Waals interactions.
Table 1: Hypothetical Physical Properties of 5-(Benzylthio)-1-Mesityl-1H-Tetrazole
Electronic and Steric Effects
The mesityl group’s ortho-methyl substituents create a steric shield around the tetrazole ring, potentially hindering coordination with metal ions or participation in cycloaddition reactions. Density Functional Theory (DFT) studies on 5-(benzylthio)-1H-tetrazole indicate that substituents at the 1-position significantly modulate frontier molecular orbitals. For the mesityl derivative, the Highest Occupied Molecular Orbital (HOMO) is expected to localize on the tetrazole ring, while the Lowest Unoccupied Molecular Orbital (LUMO) may involve the benzylthio group’s sulfur atom.
Synthesis and Functionalization
Synthetic Routes
While no direct synthesis of 5-(benzylthio)-1-mesityl-1H-tetrazole is documented, analogous methods for 5-substituted tetrazoles provide a framework. The parent compound 5-(benzylthio)-1H-tetrazole is synthesized via:
-
Cycloaddition: Sodium azide (NaN₃) reacts with benzyl thiocyanate in toluene under reflux, catalyzed by triethylammonium chloride .
-
Substitution: Mesityl groups can be introduced via nucleophilic substitution or metal-catalyzed coupling reactions. For example, treating 1H-tetrazole with mesityl bromide in the presence of a base (e.g., K₂CO₃) could yield 1-mesityl-1H-tetrazole, followed by benzylthio substitution at the 5-position.
Table 2: Reaction Conditions for Tetrazole Functionalization
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cycloaddition | NaN₃, benzyl thiocyanate, 80°C | 60–70% |
| Mesityl Substitution | Mesityl bromide, K₂CO₃, DMF | 50–65% |
| Benzylthio Addition | Benzyl mercaptan, Cu(I) catalyst | 55–70% |
Challenges in Purification
The steric bulk of the mesityl group may complicate crystallization. Powder X-ray Diffraction (PXRD) of 5-(benzylthio)-1H-tetrazole reveals a crystalline structure with a strong peak at 2θ = 17.14°, attributed to π-π stacking. Introducing the mesityl group could reduce crystallinity due to irregular molecular packing, necessitating advanced purification techniques like preparative HPLC.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H-NMR data for 5-(benzylthio)-1H-tetrazole show distinct signals for aromatic protons (7.18–7.38 ppm) and the N-H proton (12.40 ppm). For the mesityl derivative:
-
The mesityl group’s methyl protons are expected at 2.20–2.50 ppm.
-
Aromatic protons from both benzylthio and mesityl groups may overlap in the 6.80–7.50 ppm range.
Table 3: Comparative NMR Chemical Shifts (δ, ppm)
| Proton Environment | 5-(Benzylthio)-1H-Tetrazole | 5-(Benzylthio)-1-Mesityl-1H-Tetrazole (Predicted) |
|---|---|---|
| N-H (tetrazole) | 12.40 | 12.30–12.60 |
| Aromatic (benzylthio) | 7.18–7.38 | 7.10–7.45 |
| Methyl (mesityl) | – | 2.20–2.50 |
Vibrational Spectroscopy
Fourier Transform Infrared (FT-IR) spectra of 5-(benzylthio)-1H-tetrazole exhibit key bands:
-
N-H stretch: 3200–3400 cm⁻¹
-
C=S stretch: 640–680 cm⁻¹
-
Tetrazole ring vibrations: 1500–1600 cm⁻¹ The mesityl group’s methyl C-H stretches (2850–2960 cm⁻¹) and bending modes (1380–1460 cm⁻¹) would dominate the IR profile.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume